molecular formula C₁₇H₂₉NO₄ B1145707 2-trans,4-cis-Decadienoylcarnitine CAS No. 128305-29-3

2-trans,4-cis-Decadienoylcarnitine

Cat. No.: B1145707
CAS No.: 128305-29-3
M. Wt: 311.42
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-trans,4-cis-Decadienoylcarnitine is an organic molecular entity with the chemical formula C17H29NO4. It is a specific type of acylcarnitine, which are compounds formed by the esterification of carnitine with fatty acids. Acylcarnitines play a crucial role in the transport of fatty acids into the mitochondria for β-oxidation, a key metabolic process for energy production .

Mechanism of Action

2-trans,4-cis-Decadienoylcarnitine is derived from the incomplete oxidation of linoleic acid . It is associated with 2,4-Dienoyl-coenzyme A reductase deficiency, a disorder of fatty acid oxidation .

Biochemical Analysis

Biochemical Properties

2-trans,4-cis-Decadienoylcarnitine is involved in the transport of fatty acids into the mitochondria for β-oxidation. This compound interacts with several enzymes, including carnitine palmitoyltransferase I and II, which facilitate the transfer of fatty acids across the mitochondrial membrane. Additionally, it interacts with carnitine-acylcarnitine translocase, which is responsible for the exchange of acylcarnitines and free carnitine across the inner mitochondrial membrane. These interactions are crucial for the proper functioning of fatty acid oxidation and energy production .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of genes involved in fatty acid metabolism and energy production. Additionally, this compound can modulate cell signaling pathways related to energy homeostasis and mitochondrial function. These effects are essential for maintaining cellular energy balance and metabolic health .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a carrier molecule for fatty acids. It binds to fatty acids and facilitates their transport into the mitochondria, where they undergo β-oxidation. This process generates acetyl-CoA, which enters the citric acid cycle to produce ATP. Additionally, this compound can influence enzyme activity by modulating the availability of substrates for β-oxidation. This regulation is critical for maintaining efficient energy production and metabolic homeostasis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The stability and degradation of this compound are influenced by factors such as temperature, pH, and the presence of enzymes. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of energy production and metabolic regulation. These effects are observed in both in vitro and in vivo studies, highlighting the importance of this compound in maintaining metabolic health .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, this compound can enhance fatty acid oxidation and improve energy production. At high doses, it may lead to toxic effects, including mitochondrial dysfunction and oxidative stress. These adverse effects are particularly evident in animal models with pre-existing metabolic disorders, where high doses of this compound can exacerbate metabolic imbalances .

Metabolic Pathways

This compound is involved in the metabolic pathways of fatty acid oxidation. It interacts with enzymes such as carnitine palmitoyltransferase I and II, carnitine-acylcarnitine translocase, and acyl-CoA dehydrogenase. These interactions facilitate the transport and oxidation of fatty acids, leading to the production of acetyl-CoA and ATP. Additionally, this compound can influence metabolic flux and the levels of various metabolites involved in energy production .

Transport and Distribution

Within cells, this compound is transported and distributed by specific transporters and binding proteins. Carnitine-acylcarnitine translocase plays a crucial role in the transport of this compound across the mitochondrial membrane. Additionally, binding proteins such as carnitine-binding protein facilitate the intracellular distribution of this compound, ensuring its availability for fatty acid oxidation. These transport and distribution mechanisms are essential for maintaining cellular energy balance .

Subcellular Localization

This compound is primarily localized in the mitochondria, where it exerts its effects on fatty acid oxidation and energy production. The targeting of this compound to the mitochondria is facilitated by specific signals and post-translational modifications that direct it to this organelle. The subcellular localization of this compound is critical for its function in maintaining metabolic health and energy homeostasis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-trans,4-cis-Decadienoylcarnitine typically involves the esterification of carnitine with 2-trans,4-cis-decadienoic acid. This reaction can be catalyzed by various reagents, including acid chlorides or anhydrides, under controlled conditions to ensure the correct stereochemistry of the product .

Industrial Production Methods

The use of biocatalysts or enzymatic methods may also be explored to enhance the efficiency and selectivity of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-trans,4-cis-Decadienoylcarnitine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes .

Comparison with Similar Compounds

Similar Compounds

    Decanoylcarnitine: Similar in structure but lacks the double bonds present in 2-trans,4-cis-Decadienoylcarnitine.

    Oleoylcarnitine: Contains a single double bond and is derived from oleic acid.

    Palmitoylcarnitine: A saturated acylcarnitine with no double bonds.

Uniqueness

This compound is unique due to its specific double bond configuration, which affects its reactivity and role in metabolic pathways. This configuration allows it to participate in specific enzymatic reactions that other acylcarnitines may not .

Properties

IUPAC Name

(3R)-3-[(2E,4Z)-deca-2,4-dienoyl]oxy-4-(trimethylazaniumyl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29NO4/c1-5-6-7-8-9-10-11-12-17(21)22-15(13-16(19)20)14-18(2,3)4/h9-12,15H,5-8,13-14H2,1-4H3/b10-9-,12-11+/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URTBCBICNCMCPB-CWUOWYQYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CC=CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C=C\C(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2-trans,4-cis-Decadienoylcarnitine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013325
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

128305-29-3
Record name 2-trans,4-cis-Decadienoylcarnitine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013325
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Customer
Q & A

Q1: What is 2-trans,4-cis-decadienoylcarnitine and why is it significant in the context of fatty acid oxidation?

A: this compound is an acylcarnitine that signals an incomplete breakdown of linoleic acid, an essential unsaturated fatty acid. Its presence in elevated levels points to a potential deficiency in the enzyme 2,4-dienoyl-coenzyme A reductase, a key player in the breakdown pathway of unsaturated fatty acids [, , ]. This pathway, known as the reductase-dependent pathway, is crucial for energy production from fats, especially during periods of fasting or increased energy demand [].

Q2: How was this compound identified as a potential biomarker for 2,4-dienoyl-coenzyme A reductase deficiency?

A: Researchers investigating a case of a newborn with persistent hypotonia and other metabolic abnormalities discovered an unusual acylcarnitine present in the patient's blood and urine samples []. Using mass spectrometry, this unusual metabolite was identified as this compound []. Subsequent enzyme assays on the patient's liver and muscle tissue revealed significantly reduced 2,4-dienoyl-coenzyme A reductase activity, strongly suggesting a correlation between the enzyme deficiency and the accumulation of this compound [].

Q3: Why is the discovery of this compound as a biomarker important for diagnosing fatty acid oxidation disorders?

A: Prior to this discovery, most diagnosed fatty acid oxidation disorders primarily involved enzymes dealing with saturated fatty acids. The identification of this compound highlighted the importance of the reductase-dependent pathway for unsaturated fatty acid oxidation []. This finding underscored the need to include unsaturated substrates in in vitro testing for a more comprehensive diagnosis of potential fatty acid oxidation defects []. This is crucial as undiagnosed fatty acid oxidation disorders can lead to serious health issues, including energy deficiency, organ damage, and developmental problems.

Q4: Can you explain the role of acylcarnitine profiling in diagnosing metabolic disorders, particularly in the context of this compound?

A: Acylcarnitines, like this compound, are byproducts of fatty acid metabolism. Their levels in the blood or urine can provide valuable insights into the body's ability to break down and utilize fats for energy [, ]. Abnormal acylcarnitine profiles, such as an elevation of this compound, can serve as indicators of specific enzyme deficiencies within the fatty acid oxidation pathway [, ]. This makes acylcarnitine profiling a valuable tool for diagnosing a range of metabolic disorders, allowing for early intervention and potentially improving patient outcomes.

Q5: Beyond 2,4-dienoyl-coenzyme A reductase deficiency, are there other research areas where this compound might be relevant?

A: While primarily recognized as a biomarker for 2,4-dienoyl-coenzyme A reductase deficiency, this compound's presence in metabolic profiles might offer insights into other areas of research. For example, a study investigating metabolic differences between patients with schizophrenia and healthy individuals found that this compound levels were significantly lower in the patient group []. This suggests a potential link between this compound and altered cellular bioenergetics and oxidative stress pathways in schizophrenia, opening up avenues for further research in this area [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.